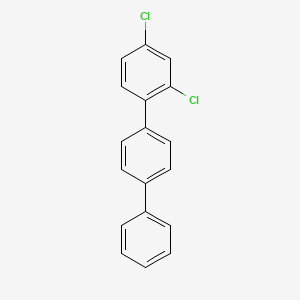

2,4-Dichloro-1-(4-phenylphenyl)benzene

Description

2,4-Dichloro-1-(4-phenylphenyl)benzene is a polyhalogenated aromatic compound characterized by a central benzene ring substituted with chlorine atoms at the 2- and 4-positions and a biphenyl group at the 1-position.

Properties

IUPAC Name |

2,4-dichloro-1-(4-phenylphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2/c19-16-10-11-17(18(20)12-16)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYMJLPTYAPEAHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20977164 | |

| Record name | 1~2~,1~4~-Dichloro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20977164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61576-83-8 | |

| Record name | 2,4-Dichloro-1-(4-phenylphenyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061576838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1~2~,1~4~-Dichloro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20977164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1-(4-phenylphenyl)benzene typically involves the chlorination of biphenyl compounds. One common method includes the reaction of biphenyl with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1-(4-phenylphenyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other functional groups through nucleophilic aromatic substitution.

Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of biphenyl derivatives with fewer chlorine atoms.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under elevated temperatures.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products

The major products formed from these reactions include various substituted biphenyls, quinones, and partially dechlorinated biphenyl derivatives.

Scientific Research Applications

Organic Synthesis

DCPB serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, making it valuable for creating new materials and pharmaceuticals.

| Application | Description |

|---|---|

| Pharmaceuticals | Used in the development of drugs due to its ability to modify biological activity. |

| Agrochemicals | Functions as an intermediate in the synthesis of pesticides and herbicides. |

Research has indicated that DCPB exhibits potential biological activities:

- Antimicrobial Properties : Studies suggest that DCPB can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Enzyme Inhibition : DCPB has been explored for its ability to inhibit specific enzymes involved in disease pathways.

Material Science

DCPB is explored for its applications in material science:

- Polymer Chemistry : The compound can be used as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties.

- Liquid Crystals : DCPB's structural properties make it suitable for use in liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs).

Case Study 1: Antimicrobial Research

A study investigated the antimicrobial effects of DCPB against various pathogens. The results indicated that DCPB exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness compared to standard antibiotics.

Case Study 2: Polymer Development

In a polymerization study, DCPB was used to create a novel polymer that demonstrated improved fire resistance compared to traditional polymers. The synthesized polymer was tested for thermal stability using thermogravimetric analysis (TGA), showing enhanced performance at elevated temperatures.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-(4-phenylphenyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Chlorophenols (2-Chlorophenol, 4-Chlorophenol, and 2,3-Dichlorophenol)

Chlorophenols, such as 2-chlorophenol (C₆H₅ClO, MW 128.56 g/mol) and 2,3-dichlorophenol (C₆H₄Cl₂O, MW 163 g/mol), share chlorine substituents but differ critically in backbone and functional groups. Unlike 2,4-Dichloro-1-(4-phenylphenyl)benzene, chlorophenols feature a hydroxyl group (-OH), which increases polarity and aqueous solubility (e.g., 2-chlorophenol’s solubility: ~28 g/L at 20°C). The biphenyl group in the target compound likely reduces solubility but improves resistance to biodegradation due to steric hindrance. Chlorophenols are widely used as disinfectants, whereas the target compound’s extended aromatic system may favor applications in polymers or liquid crystals .

| Property | This compound | 2-Chlorophenol | 2,3-Dichlorophenol |

|---|---|---|---|

| Molecular Formula | C₁₈H₁₂Cl₂ (inferred) | C₆H₅ClO | C₆H₄Cl₂O |

| Molecular Weight (g/mol) | ~287.2 (calculated) | 128.56 | 163.0 |

| Key Functional Groups | Chloro, biphenyl | Chloro, hydroxyl | Dichloro, hydroxyl |

| Solubility | Low (non-polar solvent) | Moderate (water) | Low (water) |

Fluorinated and Alkylated Analogs (1-[4-Chloro-1-(4-fluorophenyl)butyl]-4-fluorobenzene)

1-[4-Chloro-1-(4-fluorophenyl)butyl]-4-fluorobenzene (C₁₆H₁₅ClF₂, MW 280.74 g/mol) shares halogen substitution but incorporates fluorine and a flexible butyl chain. Fluorine’s electronegativity enhances metabolic stability compared to chlorine, while the alkyl chain increases molecular flexibility. In contrast, the rigid biphenyl structure of this compound likely improves thermal stability (e.g., higher melting point) but reduces bioavailability. Such fluorinated compounds are common in pharmaceuticals, whereas the target compound’s rigidity may suit electronic materials .

Ether-Linked Dichlorobenzene Derivatives (2,4-Dichloro-1-[4-(chloromethyl)-2-methoxyphenoxy]benzene)

This analog (C₁₄H₁₁Cl₃O₂, MW 317.35 g/mol) features ether linkages, methoxy (-OCH₃), and chloromethyl (-CH₂Cl) groups. The methoxy group increases electron density on the aromatic ring, enhancing susceptibility to electrophilic substitution, while the chloromethyl group introduces reactivity for further functionalization. By contrast, this compound lacks oxygen-based substituents, making it less polar and more suitable for hydrophobic applications like coatings or flame retardants .

| Property | This compound | 2,4-Dichloro-1-[4-(chloromethyl)-2-methoxyphenoxy]benzene |

|---|---|---|

| Molecular Weight (g/mol) | ~287.2 | 317.35 |

| Key Functional Groups | Chloro, biphenyl | Chloro, methoxy, chloromethyl, ether |

| Reactivity | Low (stable aromatic system) | High (reactive chloromethyl and ether sites) |

Sulfonic Acid Derivatives (4-[(Z)-(2-Chloro-4-hydroxyphenyl)diazenyl]benzene-1-sulfonic acid)

Though structurally distinct, sulfonic acid derivatives like 4-[(Z)-(2-chloro-4-hydroxyphenyl)diazenyl]benzene-1-sulfonic acid highlight the impact of functional groups. The sulfonic acid (-SO₃H) and diazenyl (-N=N-) groups confer high water solubility and chromophoric properties, enabling use in dyes. In contrast, this compound’s lack of ionizable groups limits solubility but improves compatibility with organic matrices .

Key Research Findings

- Thermal Stability : The biphenyl group in this compound enhances thermal resistance compared to alkylated (e.g., ) or oxygenated analogs (e.g., ) .

- Toxicity Profile: Chlorophenols () exhibit higher acute toxicity due to -OH group reactivity, whereas the target compound’s inert structure may reduce biological activity .

- Synthetic Utility : ’s chloromethyl group allows facile derivatization, whereas the target compound’s stability favors direct application in materials .

Biological Activity

2,4-Dichloro-1-(4-phenylphenyl)benzene is a chlorinated aromatic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHCl

- Molecular Weight : 255.11 g/mol

The compound features two chlorine atoms attached to a benzene ring, which is further substituted with a phenyl group. This structure contributes to its lipophilicity and potential interactions with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The following mechanisms have been proposed:

- Oxidative Stress Modulation : The compound may influence oxidative stress pathways, leading to alterations in cellular responses.

- Enzyme Interaction : It has been suggested that this compound can interact with enzymes involved in metabolic processes, potentially disrupting normal cellular functions .

Biological Effects

Research indicates that this compound exhibits several biological activities:

Cytotoxicity

Studies have demonstrated that the compound possesses cytotoxic properties against various cancer cell lines. For instance, it was shown to induce apoptosis in specific cancer types through the activation of caspases and modulation of Bcl-2 family proteins.

Endocrine Disruption

As a chlorinated aromatic compound, it may act as an endocrine disruptor. Evidence suggests that it can interfere with hormonal signaling pathways, particularly those involving estrogen receptors .

Case Studies and Research Findings

| Study | Model Organism | Concentration | Observations |

|---|---|---|---|

| Kano et al. (2012) | Fischer 344 Rats | 0, 750, 1500, 3000 ppm | Increased incidence of renal cell adenomas at high doses. |

| IARC Monographs (2016) | Male and Female Mice | 6000 ppm | Significant increase in hepatocellular adenoma incidence. |

| Figueroa-Valverde et al. (2023) | Isolated Rat Heart | N/A | Altered perfusion pressure and coronary resistance observed. |

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest that the compound has moderate bioavailability due to its lipophilic nature. Further studies are warranted to elucidate its pharmacokinetic profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.